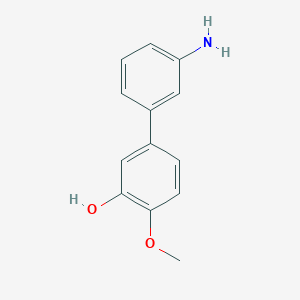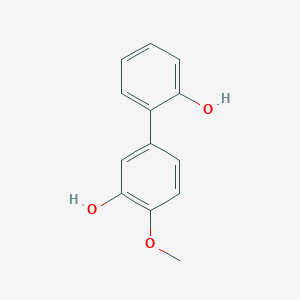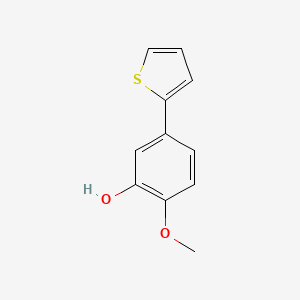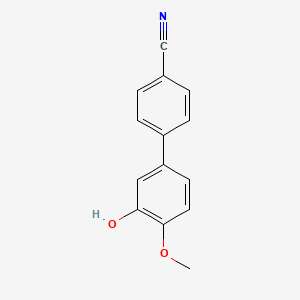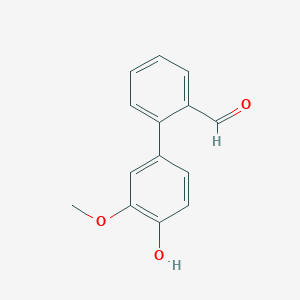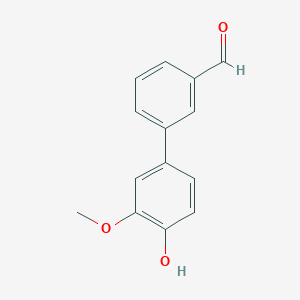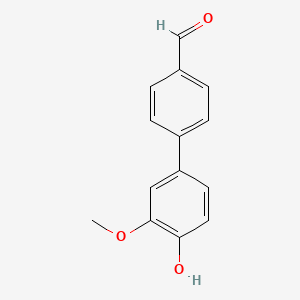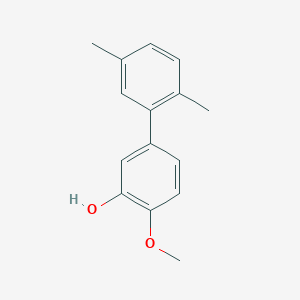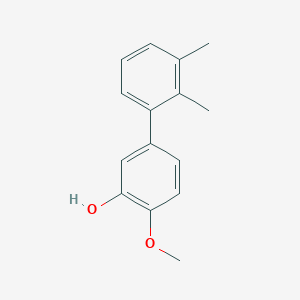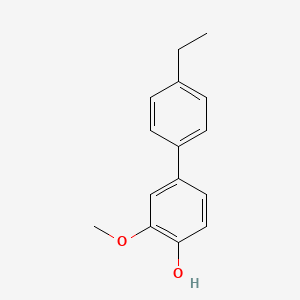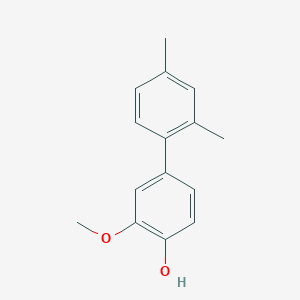
4-(4-Cyanophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-2-methoxyphenol, 95% (4-CMP) is a chemical compound used in various scientific research applications. It is a phenolic compound, which is a type of organic compound characterized by the presence of a phenyl group attached to an oxygen atom. 4-CMP is a white crystalline powder with a melting point of about 175°C and a boiling point of about 350°C. It is soluble in water, ethanol, and various organic solvents.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used as an antioxidant in food and pharmaceuticals, as an antimicrobial agent in cosmetics, and as a corrosion inhibitor in paints and coatings. It has also been used in the synthesis of other compounds, such as 4-cyanophenoxyacetic acid and 4-cyanophenol-2-methoxybenzene.
Mécanisme D'action
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is thought to act by forming a strong bond with the free radical, thus preventing it from reacting with other molecules and causing damage. Additionally, 4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to inhibit the growth of various bacteria and fungi. It is thought to act by disrupting the cell wall of the microorganism, thus preventing it from replicating.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. Additionally, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it is relatively stable and has a wide range of solubilities. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, and it is not suitable for use in certain types of experiments due to its low boiling point.
Orientations Futures
There are several possible future directions for research involving 4-(4-Cyanophenyl)-2-methoxyphenol, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its potential applications in food and pharmaceuticals. Additionally, further research could be conducted to explore its potential as a corrosion inhibitor and its ability to inhibit the activity of certain enzymes. Finally, further research could be conducted to explore its potential as a source of bioactive compounds.
Méthodes De Synthèse
The synthesis of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% is typically accomplished through a three-step process. The first step involves the reaction of 4-cyanophenol and methoxybenzene in the presence of an acid catalyst. This reaction produces an intermediate compound, 4-cyanophenol-2-methoxybenzene. The second step involves the reaction of this intermediate compound with a base catalyst, which yields 4-(4-cyanophenyl)-2-methoxyphenol. Finally, the third step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZNWFZXPLMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685435 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-2-methoxyphenol | |
CAS RN |
461045-21-6 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

